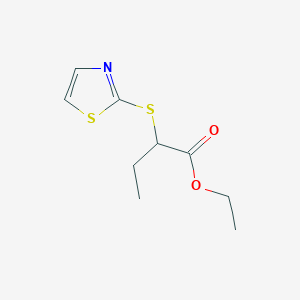
Ethyl 2-(1,3-thiazol-2-ylsulfanyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(1,3-thiazol-2-ylsulfanyl)butanoate, also known as ETB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ETB belongs to the class of thiazole-based compounds that have been found to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Mécanisme D'action
The mechanism of action of Ethyl 2-(1,3-thiazol-2-ylsulfanyl)butanoate is not fully understood. However, it has been proposed that Ethyl 2-(1,3-thiazol-2-ylsulfanyl)butanoate exerts its biological effects by modulating various signaling pathways, including the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
Ethyl 2-(1,3-thiazol-2-ylsulfanyl)butanoate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2 and iNOS, which are involved in the production of inflammatory mediators. Additionally, Ethyl 2-(1,3-thiazol-2-ylsulfanyl)butanoate has been found to exhibit antimicrobial activity by disrupting the cell membrane of bacteria and fungi. Furthermore, Ethyl 2-(1,3-thiazol-2-ylsulfanyl)butanoate has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 2-(1,3-thiazol-2-ylsulfanyl)butanoate has several advantages for lab experiments, including its low toxicity and ease of synthesis. However, its limited solubility in water and other solvents can pose a challenge for its use in certain experiments. Additionally, the lack of detailed information on its pharmacokinetics and pharmacodynamics limits its use in preclinical and clinical studies.
Orientations Futures
There are several future directions for the research on Ethyl 2-(1,3-thiazol-2-ylsulfanyl)butanoate. One potential area of study is the development of novel derivatives of Ethyl 2-(1,3-thiazol-2-ylsulfanyl)butanoate with improved pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to elucidate the exact mechanism of action of Ethyl 2-(1,3-thiazol-2-ylsulfanyl)butanoate and its potential therapeutic applications in various diseases. Furthermore, the development of targeted delivery systems for Ethyl 2-(1,3-thiazol-2-ylsulfanyl)butanoate could enhance its efficacy and reduce its toxicity in vivo.
Méthodes De Synthèse
Ethyl 2-(1,3-thiazol-2-ylsulfanyl)butanoate can be synthesized using a multi-step process that involves the reaction of thiazole-2-thiol with ethyl bromoacetate in the presence of a base, followed by esterification with butyric acid. The final product is obtained by the removal of the protecting group from the thiazole ring.
Applications De Recherche Scientifique
Ethyl 2-(1,3-thiazol-2-ylsulfanyl)butanoate has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory activity by inhibiting the production of various pro-inflammatory cytokines. Additionally, Ethyl 2-(1,3-thiazol-2-ylsulfanyl)butanoate has been shown to possess antimicrobial properties against a wide range of bacterial and fungal strains. Furthermore, Ethyl 2-(1,3-thiazol-2-ylsulfanyl)butanoate has been found to exhibit anticancer activity by inducing apoptosis in cancer cells.
Propriétés
IUPAC Name |
ethyl 2-(1,3-thiazol-2-ylsulfanyl)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S2/c1-3-7(8(11)12-4-2)14-9-10-5-6-13-9/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYZTNVFSDJPFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(1,3-thiazol-2-ylsulfanyl)butanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-6-(ethylamino)-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B7595072.png)
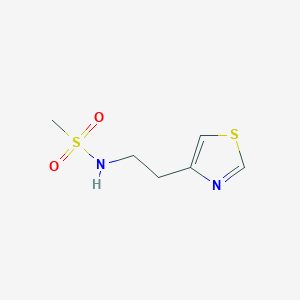
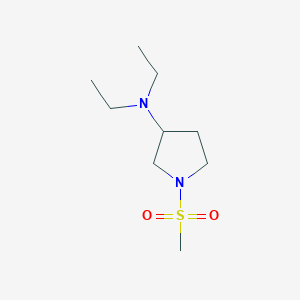
![[5-[(2-Iodoanilino)methyl]furan-2-yl]methanol](/img/structure/B7595084.png)
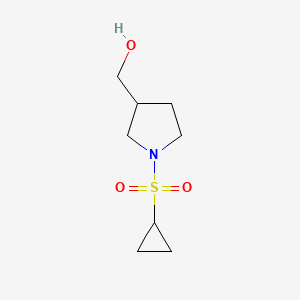

![6-[[3-(Hydroxymethyl)phenyl]methylamino]pyridine-2-carbonitrile](/img/structure/B7595119.png)

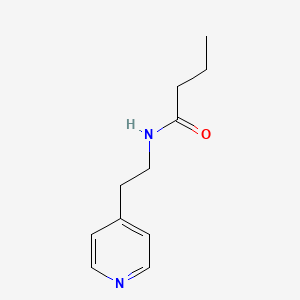
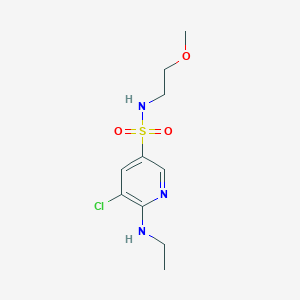
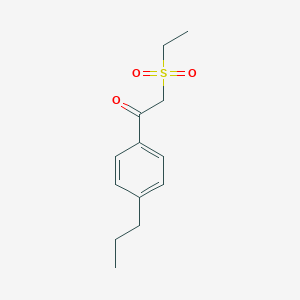
![1H-pyrazol-4-yl-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone](/img/structure/B7595164.png)
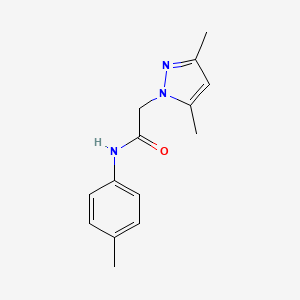
![5-[(1-Cyclopropylpyrrolidin-3-yl)amino]-1-methylpiperidin-2-one](/img/structure/B7595183.png)